molecular formula C16H26O B8636299 3,4-Dimethyl-2-octylphenol CAS No. 646516-94-1

3,4-Dimethyl-2-octylphenol

Cat. No.: B8636299
CAS No.: 646516-94-1
M. Wt: 234.38 g/mol
InChI Key: PYHDEONFTUSSGZ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-octylphenol (CAS: Not explicitly provided in evidence; structurally inferred) is a phenolic derivative characterized by a hydroxyl group attached to a benzene ring substituted with methyl groups at positions 3 and 4, and a linear octyl chain at position 2. This compound belongs to the alkylphenol family, which is widely used in industrial applications such as surfactants, polymer stabilizers, and chemical intermediates. Its structural complexity—combining aromatic methyl substituents and a long aliphatic chain—imparts unique physicochemical properties, including hydrophobicity and thermal stability.

Properties

CAS No.

646516-94-1

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

3,4-dimethyl-2-octylphenol

InChI

InChI=1S/C16H26O/c1-4-5-6-7-8-9-10-15-14(3)13(2)11-12-16(15)17/h11-12,17H,4-10H2,1-3H3

InChI Key

PYHDEONFTUSSGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=CC(=C1C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 3,4-Dimethyl-2-octylphenol and related compounds, derived from available evidence and analogous

Property This compound 3,4-Dimethylphenol (CAS 95-65-8) 2,4-Dimethylphenol (CAS 105-67-9) 4-Chloro-2-Methylphenol (CAS 1570-64-5)
Molecular Formula C₁₆H₂₆O C₈H₁₀O C₈H₁₀O C₇H₇ClO
Molecular Weight (g/mol) 234.38 (calculated) 122.16 122.16 142.58
LogP (XLogP) ~6.2 (estimated) 2.3 2.5 2.8
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 1 1 1 1
Applications Surfactant intermediate Chemical intermediate Disinfectant, resin synthesis Antimicrobial agent, preservative
Key Observations:
  • Hydrophobicity: The octyl chain in this compound significantly increases its hydrophobicity (LogP ~6.2) compared to simpler methyl-substituted phenols (LogP ~2.3–2.8). This enhances its utility in non-polar matrices but raises concerns about bioaccumulation.
  • Thermal Stability: Methyl groups at positions 3 and 4 stabilize the aromatic ring, similar to 3,4-Dimethylphenol, which is used in high-temperature reactions.

Environmental and Toxicological Profiles

This compound:
4-Chloro-2-Methylphenol:
  • Documented in OECD reports as moderately toxic (LC₅₀ for fish: 1–10 mg/L) with high mobility in soil due to lower LogP.
2,4-Dimethylphenol:
  • Classified as harmful (UN 2261) with acute toxicity to aquatic organisms (RTECS ZE5600000).

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